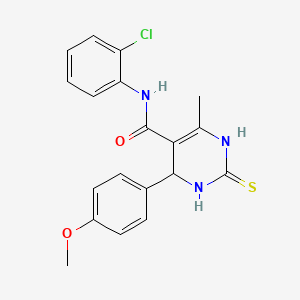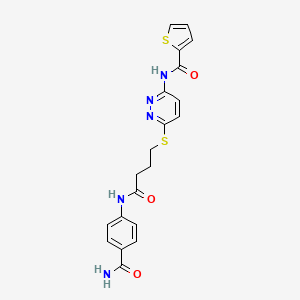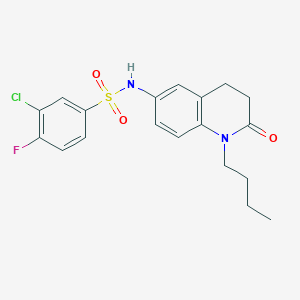
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thioxo group (a sulfur atom replacing an oxygen atom in an amide group), a methoxy group (an oxygen atom bonded to a methyl group), and a chlorophenyl group (a chlorine atom bonded to a phenyl group).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thioxo group might make the compound susceptible to reactions with electrophiles. The methoxy group could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound under discussion is a tetrahydropyrimidine derivative, a class of compounds known for their biological activities and significance in medicinal chemistry. While the exact compound mentioned may not have been directly studied, related tetrahydropyrimidine derivatives have been synthesized and investigated for various biological activities, providing insights into their potential applications.
Synthesis and Antimicrobial Properties : Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives has shown significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008). Another study highlighted the synthesis of N,6-diaryl-4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, exhibiting antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2012).
Anti-Inflammatory and Analgesic Activities : The structural modification and synthesis of novel tetrahydropyrimidine derivatives have been associated with enhanced anti-inflammatory and analgesic properties. A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Cytotoxicity and Antidiabetic Screening : The exploration of tetrahydropyrimidine derivatives for cytotoxic and antidiabetic properties has been a focus of recent research. For instance, the in vitro antidiabetic screening of novel dihydropyrimidine derivatives demonstrated potential antidiabetic activity, highlighting the significance of these compounds in addressing diabetes mellitus (Lalpara et al., 2021). Additionally, studies on the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives indicated their potential in vitro cytotoxic activity against cancer cell lines, suggesting the applicability of tetrahydropyrimidine derivatives in cancer research (Hassan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(26)21-11)12-7-9-13(25-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXSDBKIRUOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2471713.png)


![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)
![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2471729.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2471733.png)